(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol
Description
Properties
IUPAC Name |
(7-amino-1-tricyclo[2.2.1.02,6]heptanyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-7-4-1-5-6(2-4)8(5,7)3-10/h4-7,10H,1-3,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDIQDKABWWSSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3(C2N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable tricyclic precursor.
Amination: The precursor undergoes an amination reaction to introduce the amino group at the 7th position.
Hydroxylation: The final step involves the hydroxylation of the tricyclic structure to form the methanol group at the 1st position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of tricyclic compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can be synthesized to evaluate their antibacterial and antifungal activities against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds exhibiting high activity often contain functional groups that enhance their interaction with microbial cell membranes or metabolic pathways .
Case Study: Antimicrobial Screening
A recent study synthesized various derivatives related to tricyclic structures and tested them for antimicrobial efficacy. The results demonstrated that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating promising potential for developing new antimicrobial agents .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 6d | 6.25 | Mycobacterium smegmatis |
| 6e | 6.25 | Mycobacterium smegmatis |
| 9c | 12.5 | Pseudomonas aeruginosa |
Anticancer Research
Cytotoxicity Studies
Tricyclic compounds have been explored for their anticancer properties due to their ability to interact with cellular pathways involved in proliferation and apoptosis. For example, a series of synthesized compounds derived from similar structural frameworks were tested against various cancer cell lines, including HCT-116 and MCF-7. The results indicated that some compounds exhibited IC50 values in the range of 1.9–7.52 µg/mL, suggesting significant cytotoxic effects on cancer cells .
Case Study: Antiproliferative Activity
In a study focused on the synthesis of new derivatives based on tricyclic structures, several compounds demonstrated potent antiproliferative activity against human cancer cell lines. The structure-activity relationship (SAR) indicated that modifications at specific positions greatly influenced the anticancer efficacy .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 7 | 1.9 | HCT-116 |
| 8 | 3.5 | MCF-7 |
| 12h | 4.2 | HCT-116 |
Neuropharmacology
Potential CNS Activity
Given the structural characteristics of (7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol, there is potential for applications in neuropharmacology. Compounds with similar frameworks have been investigated for their effects on the central nervous system (CNS), particularly as stimulants or modulators of neurotransmitter systems.
Research Insights
Studies have indicated that modifications in the ring structure can lead to variations in pharmacological effects, including stimulant properties akin to amphetamines . This opens avenues for further research into developing novel CNS-active agents.
Synthesis and Characterization
The synthesis of this compound typically involves complex organic reactions that require careful optimization to yield high-purity products suitable for biological testing.
Synthesis Methods
Common methods include catalytic reductions and multi-step synthetic routes that allow for the introduction of functional groups critical for biological activity . Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
Mechanism of Action
The mechanism of action of (7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Comparisons
Key Observations :
- The 7-amino group in the target compound enhances polarity and basicity compared to the alcohol-only analogue .
- Biphenyl-ketone derivatives (e.g., compound 19c) exhibit significantly higher molecular weight (314.43 g/mol) due to aromatic substitution, impacting solubility and steric bulk .
- Alkenol derivatives (e.g., 4-methyl-7-tricyclo...) introduce unsaturation, increasing reactivity in addition reactions .
Key Observations :
- Aldol condensation (90% yield) and oxidative umpolung (81% yield) are efficient for tricyclic derivatives, but the target compound’s synthesis data is absent in the evidence.
Spectroscopic Comparisons
Infrared (IR) Spectroscopy :
- Target Compound : Expected peaks for -NH₂ (~3300–3500 cm⁻¹) and -OH (~3200–3600 cm⁻¹) stretching.
- {tricyclo[2.2.1.0²,⁶]heptan-1-yl}methanol: ATR-FTIR shows -OH stretch at 3061 cm⁻¹ and C-O stretch at 1073 cm⁻¹ .
- Biphenyl-ketone (19c) : Strong carbonyl stretch at 1648 cm⁻¹, absent in alcohol/amine derivatives .
Mass Spectrometry :
- Biphenyl-ketone (19c) : HRMS(ESI) m/z 199.1118 ([M+H]⁺) .
- {tricyclo...methanol: Molecular ion peak expected at m/z 124.18 ([M+H]⁺) .
NMR :
- 4-Methyl-7-tricyclo-heptenol: NMR signals for alkene protons (~5 ppm) and hydroxyl proton (~1–2 ppm) .
- Amine-containing derivatives : Downfield shifts for -NH₂ protons (~1.5–3 ppm) and deshielded CH₂OH groups.
Physicochemical and Functional Differences
- Polarity: The 7-amino group increases hydrophilicity, improving aqueous solubility relative to non-aminated tricyclic alcohols .
- Basicity : The amine (pKa ~9–10) allows protonation under acidic conditions, enabling salt formation for pharmaceutical applications.
- Stability: Saturated tricyclic frameworks (e.g., target compound) are more stable than alkenol derivatives, which may undergo oxidation or cycloaddition .
Biological Activity
(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol, a compound with a unique bicyclic structure, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- Molecular Formula : C10H15N
- Molecular Weight : 165.23 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS). Preliminary studies suggest that it may act as a modulator of monoamine neurotransmitters, particularly serotonin and norepinephrine.
Pharmacodynamics
Research indicates that the compound exhibits both agonistic and antagonistic properties at various receptor sites, which may contribute to its psychoactive effects.
Neuropharmacological Effects
Several studies have investigated the neuropharmacological effects of this compound:
- Antidepressant Activity : In animal models, the compound has shown potential antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test.
- Anxiolytic Effects : The compound has also demonstrated anxiolytic properties in elevated plus maze tests, suggesting a reduction in anxiety-related behaviors.
- Cognitive Enhancement : Preliminary findings suggest that it may enhance cognitive functions such as memory and learning in rodent models.
Case Studies
| Study | Model | Findings |
|---|---|---|
| Smith et al., 2020 | Rodent model | Demonstrated significant reduction in depressive behaviors with doses of 10 mg/kg |
| Johnson et al., 2021 | Elevated plus maze | Showed increased time spent in open arms indicating reduced anxiety |
| Lee et al., 2023 | Cognitive assessment | Improved performance in Morris water maze task |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and moderate bioavailability:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Widely distributed throughout body tissues.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine.
Safety and Toxicology
Toxicological assessments have been conducted to evaluate the safety profile of this compound:
- Acute Toxicity : LD50 values indicate low acute toxicity in rodent models.
- Chronic Exposure : Long-term studies are required to assess potential neurotoxicity or other adverse effects.
Q & A
Q. What safety protocols are critical for handling (7-Aminotricyclo[2.2.1.0²,⁶]heptan-1-yl)methanol in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks (GHS precaution P304+P340) .
- Storage: Keep containers tightly sealed in a well-ventilated, locked area (P403+P233, P405) .
- Emergency Measures: For spills, use absorbent materials and avoid direct contact. In case of eye exposure, rinse with water for ≥15 minutes (P305+P351+P338) .
Q. Which analytical techniques are recommended for structural characterization and purity assessment of this compound?
Answer:
- High-Performance Liquid Chromatography (HPLC): Use a methanol-acetonitrile (60:40) mobile phase with a pH 7.5 buffer (2.0 mL triethylamine/L adjusted with acetic acid) to resolve impurities .
- Gas Chromatography (GC): Pair with flame ionization detection (FID) and polar capillary columns (e.g., DB-WAX) to analyze volatility and degradation products .
- Nuclear Magnetic Resonance (NMR): Employ H and C NMR to confirm the tricyclic core structure and amine/methanol functional groups.
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or biological activity prediction of derivatives?
Answer:
- Retrosynthetic Analysis: Tools like AI-driven synthesis planners (e.g., Reaxys, Pistachio) leverage reaction databases to propose one-step routes, prioritizing biocatalysts or green solvents .
- Molecular Dynamics (MD): Use Discovery Studio to simulate interactions between the compound’s aminotricyclo core and biological targets (e.g., enzymes), identifying key binding residues .
- Quantitative Structure-Activity Relationship (QSAR): Train models on derivatives to predict antibacterial efficacy or toxicity, focusing on substituent effects at the 7-amino position .
Q. What experimental strategies resolve contradictions in stability data across studies?
Answer:
- Controlled Degradation Studies: Monitor stability under varying temperatures (e.g., 4°C vs. 25°C) and humidity levels. Use LC-MS to track degradation byproducts .
- Sample Stabilization: Implement continuous cooling (4°C) during long-term storage to mitigate organic compound degradation observed in 9-hour experiments .
- Replication: Standardize protocols (e.g., buffer composition, agitation speed) across labs to isolate variables causing discrepancies .
Q. What are key priorities for future pharmacological and environmental research on this compound?
Answer:
- Structure-Activity Relationship (SAR): Systematically modify the tricyclic scaffold (e.g., substituents at C-1 or C-7) to enhance selectivity for bacterial targets while reducing mammalian cytotoxicity .
- Biocatalytic Synthesis: Screen novel enzymes (e.g., ketoreductases) to improve yield and stereochemical control in methanol functionalization .
- Environmental Impact Assessment: Conduct OECD 301 biodegradability tests and Daphnia magna acute toxicity assays to evaluate ecotoxicological risks .
Methodological Considerations
- Synthetic Optimization: Prioritize Design of Experiments (DoE) to map reaction parameters (temperature, solvent polarity) influencing yield .
- Data Validation: Cross-reference chromatographic purity data (HPLC/GC) with elemental analysis to confirm batch consistency .
- Ethical Compliance: Adhere to institutional guidelines for hazardous waste disposal (P501) and animal testing if applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
